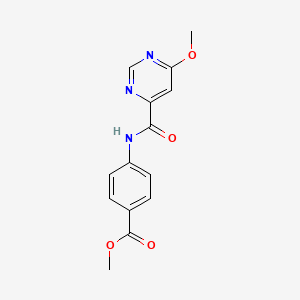

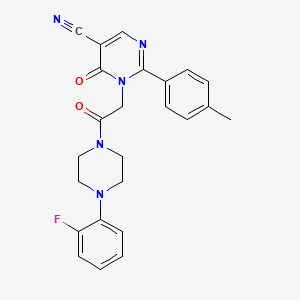

![molecular formula C23H27N3S B2768660 4-(4-苄基哌啶-1-基)-2-甲基-5,6,7,8-四氢-[1]苯并噻唑[2,3-d]嘧啶 CAS No. 670268-36-7](/img/structure/B2768660.png)

4-(4-苄基哌啶-1-基)-2-甲基-5,6,7,8-四氢-[1]苯并噻唑[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines is a complex process that involves numerous methods . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C19H21N5OS/c20-23-18(25)16-11-15-17(21-12-22-19(15)26-16)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,20H2,(H,23,25) . Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and complex. For instance, the introduction of 3-morpholinopropan-1-amine moiety into pyrazolo[4,3-d]pyrimidine can enhance the activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the linear formula:C19H21N5OS .

科学研究应用

简易合成和衍生物的形成

一项研究重点介绍了通过 1-苄基哌啶-4-酮与不同腈类的一锅反应,简易合成新的四氢吡啶并[4,3-d]嘧啶衍生物,从而生成取代的四氢吡啶并[4,3-d]嘧啶。这种合成途径对于生成各种衍生物以进行进一步的生物学和化学研究至关重要 (Herrera 等人,2006)。

抗肿瘤活性

另一个应用领域涉及合成具有显著生物活性的嘧啶衍生物。例如,通过特定途径合成的化合物对哺乳动物二氢叶酸还原酶表现出有效的脂溶性抑制特性,并在动物模型中对某些癌瘤表现出显著的活性 (Grivsky 等人,1980)。

胆碱酯酶和 Aβ 聚集抑制剂

对 2,4-二取代嘧啶衍生物的研究已发现具有胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂双重活性的化合物,针对阿尔茨海默病中的多种病理途径。这证明了该化合物在神经退行性疾病研究中的潜力 (Mohamed 等人,2011)。

组胺 H4 受体配体

作为组胺 H4 受体 (H4R) 配体合成的系列 2-氨基嘧啶表明嘧啶衍生物在调节免疫反应和探索炎症和疼痛的新疗法中的多功能性 (Altenbach 等人,2008)。

用于炎症和疼痛治疗的 ASK1 抑制剂

4-(4-氨基哌啶-1-基)-7H-吡咯并[2,3-d]嘧啶衍生物的芳基酰胺衍生物已被评估为 ASK1 抑制剂,显示出在治疗炎症和神经性疼痛中具有潜在的效用,表明其治疗应用 (Norman,2012)。

优化镇痛特性

对吡啶并[1,2-a]嘧啶核化合物进行化学修饰以优化其生物学特性,已增强其镇痛特性,突出了该化合物在疼痛管理研究中的潜力 (Ukrainets 等人,2015)。

作用机制

Target of Action

The primary target of this compound is the monoamine neurotransmitter systems . It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, reward, and movement.

Mode of Action

The compound interacts with its targets by increasing the release of dopamine and norepinephrine . It is most efficacious as a releaser of norepinephrine, with an EC50 of 41.4 nM . This means it has a high affinity for norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH can affect the compound’s stability and its ability to cross biological membranes. Additionally, the presence of other drugs or substances can influence its efficacy through drug-drug interactions. Finally, individual factors such as age, sex, health status, and genetic makeup can also impact the compound’s effects.

未来方向

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3S/c1-16-24-22(21-19-9-5-6-10-20(19)27-23(21)25-16)26-13-11-18(12-14-26)15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYOLUAQQOPVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

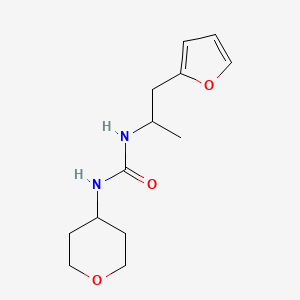

![[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2768579.png)

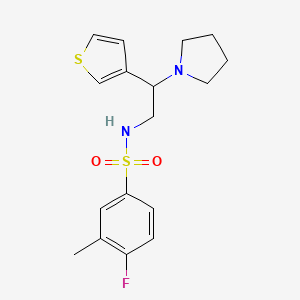

![7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768581.png)

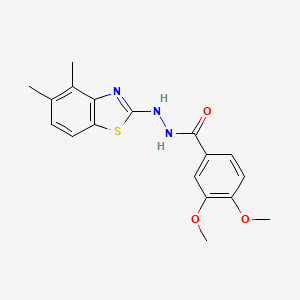

![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)

![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2768593.png)

![Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate](/img/structure/B2768595.png)